
3-(Thiomorpholinomethyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiomorpholinomethyl)benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It has the IUPAC name phenyl [3- (4-thiomorpholinylmethyl)phenyl]methanone . The molecular weight of this compound is 297.42 .
Molecular Structure Analysis
The molecular structure of 3-(Thiomorpholinomethyl)benzophenone is represented by the linear formula C18H19NOS . The InChI code for this compound is 1S/C18H19NOS/c20-18 (16-6-2-1-3-7-16)17-8-4-5-15 (13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Thiomorpholinomethyl)benzophenone include a molecular weight of 297.42 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Photoprotection and Cellular Impact
Benzophenone-3 (BP-3), widely recognized for its use as a UV filter in sunscreens, has been a subject of research due to its permeability and systemic absorption through the skin. Studies have explored its interaction with skin cells, particularly focusing on its effects on the extracellular matrix components of skin cells. The research conducted by Galicka and Sutkowska-Skolimowska (2021) revealed that BP-3 induced unfavorable alterations in skin cell components such as collagen, elastin, and other matrix elements. However, the study also highlighted that rosmarinic acid could mitigate these adverse effects, suggesting potential protective strategies against BP-3-induced cellular disturbances (Galicka & Sutkowska-Skolimowska, 2021).
Environmental Persistence and Toxicity
BP-3's environmental presence, due to its widespread use in various consumer products, has raised concerns about its ecological impact, especially in aquatic ecosystems. Research has focused on its physicochemical properties, environmental occurrence, and toxic effects, emphasizing its bioaccumulative and potentially endocrine-disrupting nature. The studies underline the need for further investigation into BP-3's long-term exposure effects on aquatic ecosystems, considering its lipophilicity, photostability, and potential to transform into more toxic metabolites (Kim & Choi, 2014).
Photocatalytic Degradation and Environmental Remediation
Research into the degradation of BP-3 has explored the use of advanced oxidation processes, such as the use of potassium permanganate (KMnO4) and ferrate(VI) (Fe(VI)). These studies provide insights into the kinetics, degradation products, and pathways of BP-3 degradation, highlighting the potential of these methods in reducing BP-3 concentrations and toxicity in water treatment processes. The findings suggest promising approaches for the removal of BP-3, addressing public concerns about its endocrine-disrupting effects and overall environmental impact (Cao et al., 2021)(Yang & Ying, 2013).
Neurological Impact and Endocrine Disruption
The potential neurological impact and endocrine-disrupting properties of BP-3 have been a significant focus of research, with studies examining its effects on behavior, reproduction, and gene expression in various species. These studies have revealed the multifaceted influence of BP-3 on biological systems, including its effects on agonistic behavior in fish, disruption of reproductive processes, and its impact on neuronal cells. The research underscores the need for a deeper understanding of BP-3's biological interactions and its implications for human and environmental health (Chen, Wu, & Ding, 2016).
Propiedades
IUPAC Name |
phenyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKYXMMJCJRJCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643349 |
Source


|
| Record name | Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiomorpholinomethyl)benzophenone | |
CAS RN |
898762-70-4 |
Source


|
| Record name | Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)
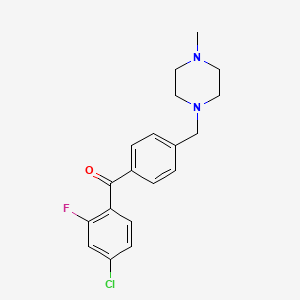

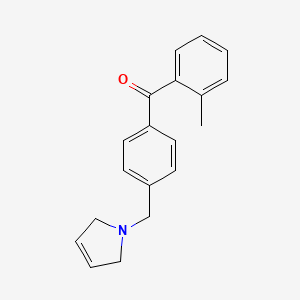
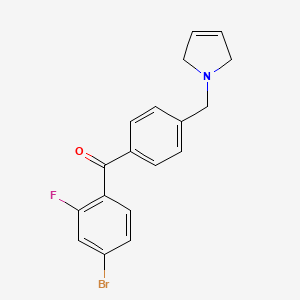
![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)
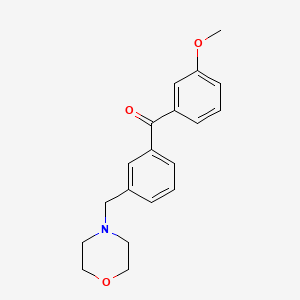
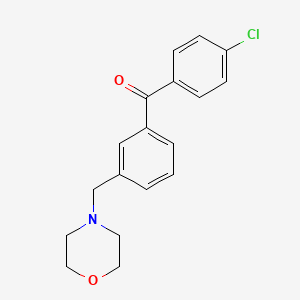
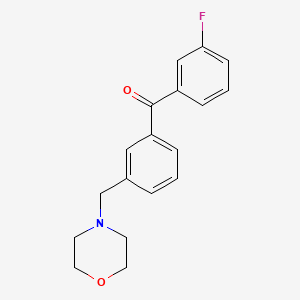
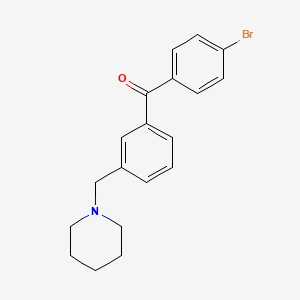
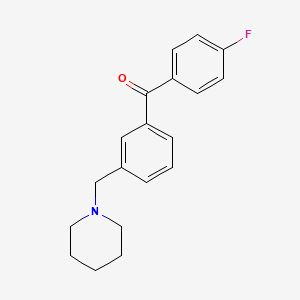
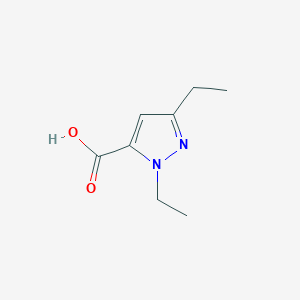
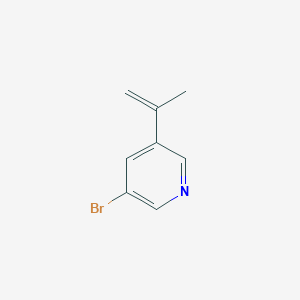
![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)